![molecular formula C6H9N3 B1404949 3-Aminomethyl-5-methylpyridazine CAS No. 1403767-09-8](/img/structure/B1404949.png)
3-Aminomethyl-5-methylpyridazine
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Aminomethyl-5-methylpyridazine is not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Aminomethyl-5-methylpyridazine are not explicitly mentioned in the sources I found .Scientific Research Applications
Antimicrobial Activity
3-Aminomethyl-5-methylpyridazine: has been studied for its potential use in combating microbial infections. Its structure allows for the synthesis of derivatives that exhibit significant antimicrobial properties . This compound can serve as a scaffold for developing new antimicrobial agents, potentially offering alternatives to traditional antibiotics.
Cardiovascular Therapeutics
This compound is also a key precursor in the synthesis of pyridazinone derivatives , which have been explored for cardiovascular applications . These derivatives can act as vasodilators or inhibitors of enzymes like phosphodiesterase, which are crucial in managing heart diseases.
Anti-Inflammatory and Analgesic Applications
The pyridazine nucleus, to which 3-Aminomethyl-5-methylpyridazine belongs, is known to yield compounds with anti-inflammatory and analgesic effects . This makes it valuable in the development of new pain relief medications and anti-inflammatory drugs.
Anticancer Research
Research has indicated that pyridazine derivatives can be effective in anticancer therapies . The ability of 3-Aminomethyl-5-methylpyridazine to be modified into various forms means it could play a role in the synthesis of novel anticancer agents.
Agrochemical Development
In the agricultural sector, 3-Aminomethyl-5-methylpyridazine is a precursor for creating herbicides and pesticides . Its derivatives can be tailored to target specific pests or weeds, contributing to more efficient crop protection strategies.
Neurological Disorders
Compounds derived from 3-Aminomethyl-5-methylpyridazine have shown promise in addressing neurological disorders . They can be designed to interact with various neurological pathways, offering potential treatments for conditions like Alzheimer’s disease and Parkinson’s.
Antidiabetic Agents
The pyridazine ring is a component in some antidiabetic medications . Derivatives of 3-Aminomethyl-5-methylpyridazine could be used to develop new drugs that regulate blood sugar levels more effectively.
Mechanism of Action
Target of Action
3-Aminomethyl-5-methylpyridazine is a derivative of pyridazinone, a class of compounds known for their broad spectrum of pharmacological activities Pyridazinone derivatives have been found to interact with a variety of biological targets, leading to diverse physiological effects .
Mode of Action
It’s known that certain pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Aminomethyl-5-methylpyridazine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of pharmacological activities associated with pyridazinone derivatives, it’s likely that multiple pathways are affected .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
properties
IUPAC Name |
(5-methylpyridazin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-6(3-7)9-8-4-5/h2,4H,3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFXRLQXISLJFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297027 | |
Record name | 3-Pyridazinemethanamine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminomethyl-5-methylpyridazine | |
CAS RN |
1403767-09-8 | |
Record name | 3-Pyridazinemethanamine, 5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridazinemethanamine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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